7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one
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Overview
Description
7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that contains bromine, cyclopropyl, and imidazo[2,1-f][1,2,4]triazin-4(1H)-one moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, and xylene . The reactions typically require high temperatures and prolonged reaction times to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a tankyrase inhibitor, stearoyl CoA desaturase inhibitor, and melanin-concentrating hormone receptor antagonist.
Biological Studies: It is used in studies related to its biological activities and potential therapeutic applications.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the enzyme tankyrase and inhibits its activity, which can affect various cellular processes . The exact molecular pathways and targets involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-f][1,2,4]triazin-4(1H)-one derivatives, such as:
Uniqueness
7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H7BrN4O |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
7-bromo-2-cyclopropyl-3H-imidazo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C8H7BrN4O/c9-5-3-10-7-8(14)11-6(4-1-2-4)12-13(5)7/h3-4H,1-2H2,(H,11,12,14) |
InChI Key |
CAQSAAMMDCJPFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=CN=C3C(=O)N2)Br |
Origin of Product |
United States |
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